Benzyl 2-methyl-3-nitrobenzoate

Description

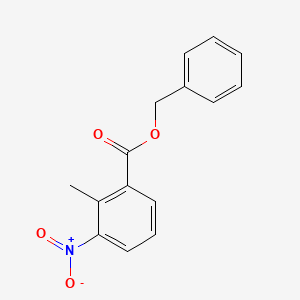

Benzyl 2-methyl-3-nitrobenzoate is a substituted benzoate ester featuring a benzyl ester group, a methyl substituent at the 2-position, and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 271.27 g/mol. The benzyl ester moiety typically increases lipophilicity, which can impact applications in pharmaceuticals or organic synthesis.

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

benzyl 2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C15H13NO4/c1-11-13(8-5-9-14(11)16(18)19)15(17)20-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

InChI Key |

YJUASXUDCFRKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

c) Physicochemical Properties

- Lipophilicity: Benzyl esters (e.g., BB) are more lipophilic than methyl esters, favoring membrane permeability.

- Stability : Nitro groups generally enhance thermal stability but may render compounds sensitive to reducing conditions. This contrasts with the hydrolytic instability of ester groups, necessitating careful storage.

Preparation Methods

Catalytic Oxidation of 3-Nitro-o-Xylene

The most industrially viable route to 2-methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene using oxygen as the primary oxidant. This method, detailed in patents CN105130820A and CN111362807A, employs cobalt and manganese acetates as co-catalysts, with dibromoethane or sodium bromide as initiators.

Reaction Mechanism

The oxidation proceeds via a free-radical chain mechanism, where the initiator generates bromine radicals that abstract hydrogen from the methyl group of 3-nitro-o-xylene. Oxygen then inserts into the resulting carbon-centered radical, forming a peroxy intermediate. Subsequent decomposition yields the carboxylic acid. The reaction is summarized as:

Optimized Conditions

-

Solvent System : Acetic acid or propionic acid with ≤17% water content. Excess water inhibits reactivity by deprotonating intermediates.

-

Temperature : 110–135°C. Lower temperatures (<100°C) result in incomplete conversion, while higher temperatures promote decarboxylation.

-

Pressure : 1.0–3.0 MPa oxygen. Elevated pressure ensures sufficient oxygen solubility.

-

Catalyst Loading : 1.0–1.2 wt% cobalt acetate and 0.7–1.0 wt% manganese acetate relative to the substrate.

Performance Data

| Example | Substrate (g) | Solvent (g) | Catalyst (g) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 200 | 700 ODCB | Co:4, Mn:2 | 18 | 80.0 | 98.5 |

| 6 | 100 | 500 AcOH | Co:1, Mn:0.7 | 6 | 79.2 | 98.8 |

ODCB = orthodichlorobenzene; AcOH = acetic acid

Post-reaction workup includes cooling, crystallization, and recrystallization from methanol or isopropanol to achieve >98% purity. The mother liquor is often recycled to recover unreacted substrates and solvents, reducing waste.

Esterification of 2-Methyl-3-Nitrobenzoic Acid

Fischer Esterification

Adapting methodologies from the synthesis of methyl 3-nitrobenzoate, Fischer esterification employs excess benzyl alcohol and sulfuric acid as a catalyst.

Procedure

-

Reaction Setup : 2-Methyl-3-nitrobenzoic acid (1 mol), benzyl alcohol (3 mol), and concentrated sulfuric acid (5 mol%) are refluxed at 110°C for 6–8 hours.

-

Water Removal : A Dean-Stark trap separates water to shift equilibrium toward the ester.

-

Workup : The mixture is neutralized with sodium bicarbonate, and the product is extracted with dichloromethane.

Yield and Purity

Acid Chloride Route

For substrates sensitive to strong acids, the acid chloride intermediate offers an alternative.

Steps

-

Chlorination : 2-Methyl-3-nitrobenzoic acid reacts with thionyl chloride (1.2 eq) at 60°C for 2 hours.

-

Esterification : The resultant acid chloride is treated with benzyl alcohol (1.5 eq) and pyridine (1 eq) at 25°C for 4 hours.

Advantages

-

Avoids prolonged heating, reducing decomposition risks.

Comparative Method Analysis

Table 1: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Oxidation | 80 | 98.5 | High | Moderate |

| Fischer Esterification | 85 | 98.0 | Medium | Low |

| Acid Chloride Route | 90 | 99.0 | Low | High |

Key Observations

-

Catalytic Oxidation : Ideal for large-scale production but requires specialized equipment for high-pressure oxygen.

-

Acid Chloride Route : Superior for lab-scale synthesis but limited by thionyl chloride’s toxicity.

Experimental Data and Optimization

Recrystallization Solvents

Recrystallization is critical for achieving pharmaceutical-grade purity. Data from patent CN111362807A shows:

Table 2: Solvent Performance

| Solvent | Crude Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|

| Methanol | 88 | 98.8 | 76 |

| Isopropanol | 86 | 98.9 | 82 |

| Ethanol | 85 | 98.5 | 78 |

Isopropanol offers the best balance of recovery and purity due to its moderate polarity and low solubility of byproducts.

Q & A

Q. What are the established synthetic routes for Benzyl 2-methyl-3-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 2-methyl-3-nitrobenzoic acid with benzyl alcohol under acidic catalysis. For optimization:

- Use solid acid catalysts (e.g., ammonium cerium phosphate) to improve yield and reduce side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stoichiometry.

- Key parameters include molar ratios (acid:alcohol = 1:1.2–1.5), temperature (80–100°C), and catalyst loading (5–10 wt%).

Alternative route : Transesterification of methyl 2-methyl-3-nitrobenzoate (commercially available ) with benzyl alcohol using lipases or acid catalysis.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), benzyl methylene (δ ~5.3 ppm), and methyl group (δ ~2.6 ppm).

- ¹³C NMR : Confirm ester carbonyl (~165 ppm) and nitro group electronic effects on aromatic carbons .

- IR : Detect ester C=O stretch (~1720 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: calculated from C₁₅H₁₃NO₄).

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) due to moderate solubility in polar solvents.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate ester derivatives from unreacted acids/alcohols.

- Distillation : For large-scale synthesis, vacuum distillation (bp ~250–300°C at reduced pressure) minimizes thermal decomposition.

Advanced Research Questions

Q. How can hydrogen bonding networks in crystalline this compound be analyzed using graph set theory?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SC-XRD) to determine intermolecular interactions. Use SHELXL for refinement to identify hydrogen bond donors/acceptors (e.g., nitro O···H–C interactions) .

- Apply graph set analysis (Etter’s formalism) to classify motifs (e.g., D, R₂²(8)) based on hydrogen bond patterns . Example workflow:

- Identify H-bond distances (2.5–3.2 Å) and angles (>120°).

- Map motifs to predict crystal packing stability.

Q. What strategies resolve contradictions between experimental and computational data in structural studies?

- Methodological Answer :

- Case Example : Discrepancies in nitro group orientation (XRD vs. DFT-optimized structures).

- Validate computational models (e.g., B3LYP/6-311+G(d,p) ) by comparing torsional angles with XRD data .

- Check for solvent effects in simulations (implicit/explicit solvation models).

- Statistical Tools : Use R-factor analysis in SHELXL to assess refinement reliability .

Q. How do steric and electronic effects influence the reactivity of the nitro and ester groups in this compound?

- Methodological Answer :

- Steric Effects : The ortho-methyl group hinders nucleophilic attack at the ester carbonyl, reducing hydrolysis rates. Quantify via Hammett substituent constants (σₘ for nitro: +0.71; σₚ for methyl: -0.17).

- Electronic Effects : Nitro groups increase electrophilicity of the aromatic ring, enabling Friedel-Crafts alkylation but deactivating toward electrophilic substitution.

- Experimental validation:

- Perform kinetic studies under varying pH/temperature.

- Compare reaction rates with derivatives lacking substituents (e.g., benzyl 3-nitrobenzoate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.